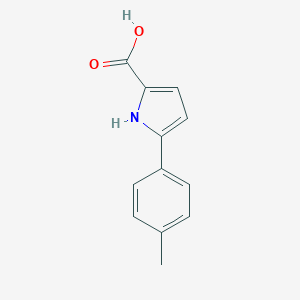

5-p-Tolyl-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups on the pyrrole ring enhances biological activity. For example, substituting bulky groups can significantly improve anti-TB potency.

- Hydrogen Bonding : The hydrogen atoms on the pyrrole moiety are crucial for maintaining potency against bacterial targets. Modifications that replace these hydrogens with methyl groups have shown a marked decrease in activity .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Catalytic Borylation : A two-step preparation method involving catalytic borylation followed by Suzuki coupling has been reported, yielding high purity and efficiency .

- Direct Synthesis from Pyrroles : Alternative methods include direct synthesis from substituted pyrroles through carboxylation processes.

Case Study 1: Anti-TB Activity

A study focused on the design and synthesis of pyrrole derivatives revealed that certain modifications led to enhanced activity against M. tuberculosis. Compounds with bulky substituents exhibited over a 100-fold increase in potency compared to simpler structures .

Case Study 2: Inhibition of FAS

Another investigation highlighted the role of 5-p-tolyl derivatives in inhibiting FAS, which is implicated in lipid biosynthesis and cancer progression. This study provided evidence for the compound's potential as an anticancer agent through its interaction with metabolic pathways critical for tumor growth .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

2. Biology

- Biological Activity Studies : Research indicates potential biological activities, including antimicrobial and anti-inflammatory properties. The compound has been investigated for its ability to interact with biological targets, which could lead to the development of new therapeutic agents.

3. Medicine

- Drug Design : 5-p-Tolyl-1H-pyrrole-2-carboxylic acid is explored as a pharmacophore in drug design, particularly in developing compounds targeting specific enzymes or receptors involved in disease pathways. Its structural features allow it to modulate biological activity effectively.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of this compound indicated that it could inhibit pro-inflammatory cytokines in cell cultures. This finding highlights its potential use in treating inflammatory diseases.

Synthetic Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Common methods include:

- Cyclization Reaction : The reaction of p-tolualdehyde with ethyl acetoacetate in the presence of ammonium acetate under reflux conditions.

Comparison with Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| 5-(p-Tolyl)-1H-pyrrole-2-carboxylic acid | Contains p-tolyl group and carboxylic acid | Antimicrobial, anti-inflammatory |

| 5-(Phenyl)-1H-pyrrole-2-carboxylic acid | Lacks p-tolyl group; different electronic properties | Limited biological studies |

| 2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid | Methyl substitution alters reactivity | Used in dye production, medicinal chemistry |

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGAOFSHCGOMMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349422 |

Source

|

| Record name | 5-p-Tolyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131172-59-3 |

Source

|

| Record name | 5-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-p-Tolyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.